molecular formula C14H21NO3 B5914620 N-(3-methoxy-4-propoxybenzyl)propanamide

N-(3-methoxy-4-propoxybenzyl)propanamide

Cat. No. B5914620
M. Wt: 251.32 g/mol
InChI Key: DWWUFYNXEGHHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-4-propoxybenzyl)propanamide, also known as MPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. MPBP is a derivative of benzylpropanamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide is not fully understood, but it is believed to act as a partial agonist of the dopamine D3 receptor. It may also have some affinity for the dopamine D2 receptor. The activation of these receptors can lead to changes in intracellular signaling pathways, which may affect various physiological processes.
Biochemical and Physiological Effects:
N-(3-methoxy-4-propoxybenzyl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N-(3-methoxy-4-propoxybenzyl)propanamide has been shown to have some neuroprotective effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxy-4-propoxybenzyl)propanamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which can allow for more specific and targeted studies. However, one limitation is that N-(3-methoxy-4-propoxybenzyl)propanamide has not been extensively studied in vivo, and its effects on behavior and physiology may differ from those observed in vitro.

Future Directions

There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)propanamide. One area of interest is the potential therapeutic applications of N-(3-methoxy-4-propoxybenzyl)propanamide, particularly in the treatment of addiction and other psychiatric disorders. Additionally, further studies on the mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide and its effects on dopamine receptor signaling pathways may provide insights into the role of these receptors in various physiological processes. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxy-4-propoxybenzyl)propanamide may help to optimize its use in scientific research.

Synthesis Methods

N-(3-methoxy-4-propoxybenzyl)propanamide can be synthesized using various methods, including the reaction of 3-methoxy-4-propoxybenzyl chloride with propanamide in the presence of a base, or the reaction of 3-methoxy-4-propoxybenzylamine with propanoyl chloride. The yield and purity of N-(3-methoxy-4-propoxybenzyl)propanamide can depend on the specific synthesis method used.

Scientific Research Applications

N-(3-methoxy-4-propoxybenzyl)propanamide has been used in scientific research as a potential ligand for the study of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for the D3 receptor, making it a promising tool for understanding the role of this receptor in various physiological processes, such as addiction and reward.

properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-8-18-12-7-6-11(9-13(12)17-3)10-15-14(16)5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWUFYNXEGHHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(=O)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxy-4-propoxybenzyl)propanamide

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